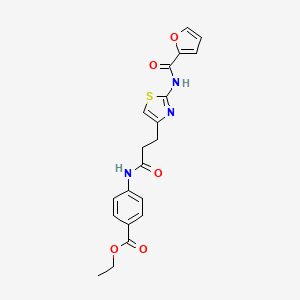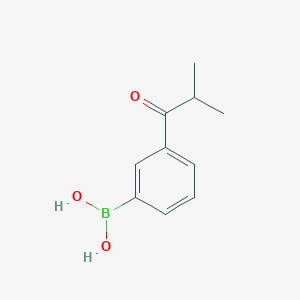![molecular formula C11H22N2O3S B2899562 Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate CAS No. 2413885-55-7](/img/structure/B2899562.png)
Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate, also known as MTSES, is a chemical compound commonly used in scientific research. It is a sulfhydryl-reactive compound that can be used to modify proteins, peptides, and other biomolecules.
Mechanism of Action
Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The reaction leads to the formation of a disulfide bond between the sulfur atoms of two cysteine residues. This modification can alter the structure and function of the protein.
Biochemical and Physiological Effects:
This compound can modify the activity of proteins by altering their structure and function. It can also be used to engineer proteins with new properties, such as increased stability or altered catalytic activity. However, the modification can also lead to the loss of protein activity or stability, depending on the site of modification.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate is a useful tool for studying protein structure and function. It is relatively easy to use and can modify proteins in a site-specific manner. However, the modification can also lead to the loss of protein activity or stability, and the effects of the modification can be difficult to predict. In addition, the modification may not be suitable for all proteins or peptides, depending on their structure and function.
Future Directions
There are many potential future directions for research involving Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate. One area of research could be to develop new methods for using this compound to modify proteins and peptides. Another area of research could be to study the effects of this compound modification on the structure and function of specific proteins. Additionally, this compound could be used in combination with other modification methods to engineer proteins with new properties. Finally, research could be conducted to better understand the limitations and potential drawbacks of using this compound in protein modification.
Synthesis Methods
Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate can be synthesized using tert-butyl 3-methylazetidine-1-carboxylate and methylsulfonyl chloride as starting materials. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using chromatography.
Scientific Research Applications
Tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate is commonly used in scientific research to modify proteins and peptides. It can react with cysteine residues in proteins, leading to the formation of a disulfide bond. This modification can be used to study the structure and function of proteins, as well as to engineer proteins with new properties. This compound can also be used to modify peptides and other biomolecules.
Properties
IUPAC Name |
tert-butyl 3-methyl-3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-6-11(4,7-13)8-17(5,12)15/h12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWKTMATFDTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CS(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2899480.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2899486.png)


![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2899492.png)
![2-[[4-Ethyl-5-[(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2899493.png)


![2-Chloro-1-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2899501.png)
